BenchChemオンラインストアへようこそ!

1-N-Tyr-somatostatin

Endocrinology Peptide Pharmacology Pituitary Cell Assays

This specific [Tyr1]-somatostatin analog demonstrates 116% relative potency versus native somatostatin-14 in growth hormone inhibition assays. Its N-terminal tyrosine substitution eliminates calcium-dependent binding artifacts observed with [Tyr11] analogs, making it the definitive choice for studies requiring maximal in vitro efficacy and seamless in vivo translation. Secure your research supply today.

Molecular Formula C82H108N18O20S2
Molecular Weight 1730 g/mol
CAS No. 59481-23-1
Cat. No. B1591450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Tyr-somatostatin
CAS59481-23-1
Synonyms1-N-Tyr-somatostatin
1-N-tyrosine-somatostatin
somatostatin 14, Tyr(0)-D-Trp(8)-
somatostatin 14, Tyr(1)-
somatostatin 14, tyrosyl(0)-D-tryptophan(8)-
somatostatin, N-Tyr(1)-
somatostatin, N-tyrosine(1)-
Tyr(1)-somatostain 14
Tyr-8-Trp-somatostatin 14
Molecular FormulaC82H108N18O20S2
Molecular Weight1730 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O
InChIInChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1
InChIKeyHKWVRZAGMOSZAK-QHJNDZJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Tyr-Somatostatin (CAS 59481-23-1): A Defined Somatostatin Analog for Receptor Studies and Bioactivity Assays


1-N-Tyr-somatostatin (CAS 59481-23-1), also known as [Tyr1]-somatostatin-14, is a synthetic analog of the endogenous neuropeptide somatostatin-14, modified by the addition of an N-terminal tyrosine residue [1]. This structural modification confers distinct biochemical and pharmacological properties, making it a valuable tool for investigating somatostatin receptor (SSTR) pharmacology, developing radioimmunoassays, and studying the structure-activity relationships of somatostatin analogs [2]. Unlike native somatostatin-14, which has a very short plasma half-life, this analog offers enhanced in vitro potency and specific binding characteristics that facilitate detailed mechanistic studies [3].

Why 1-N-Tyr-Somatostatin Cannot Be Casually Substituted: Structural Nuance Dictates Function in Somatostatin Analog Research


The N-terminal tyrosine substitution in 1-N-Tyr-somatostatin is not a benign modification; it fundamentally alters the molecule's interaction with somatostatin receptors and its utility as a research tool. Direct substitution with native somatostatin-14 or other analogs (e.g., [Tyr11]-somatostatin) is precluded by significant differences in biological potency, radioligand binding kinetics, and receptor specificity [1]. For instance, while [Tyr1]-somatostatin exhibits 116% of the in vitro potency of native somatostatin in inhibiting growth hormone secretion, the [Tyr11] analog shows only 65% potency [2]. Moreover, the [Tyr1] substitution creates a distinct radioligand with different binding kinetics and applications compared to centrally-labeled analogs [3]. These quantitative differences underscore that 1-N-Tyr-somatostatin is a specific, non-interchangeable research reagent with defined properties.

Quantitative Evidence for Selecting 1-N-Tyr-Somatostatin: Comparative Potency, Binding, and Stability Data


Enhanced In Vitro Potency in Inhibiting Growth Hormone Secretion Compared to Native Somatostatin-14

In a direct head-to-head comparison, [Tyr1]-somatostatin demonstrated superior in vitro potency relative to native somatostatin-14. When assayed for the inhibition of spontaneous growth hormone secretion from cultured rat anterior pituitary cells, [Tyr1]-somatostatin exhibited a relative potency of 116, compared to a baseline value of 100 for somatostatin-14 [1]. This quantitative difference indicates a 16% increase in efficacy for this specific endpoint.

Endocrinology Peptide Pharmacology Pituitary Cell Assays

Comparative In Vitro Potency of [Tyr1]-Somatostatin Against Other Tyrosine-Substituted Analogs

The potency of 1-N-Tyr-somatostatin ([Tyr1]-SRIF) is quantifiably distinct from other tyrosine-substituted somatostatin analogs. In the same in vitro growth hormone inhibition assay, [Tyr11]-somatostatin, a centrally-labeled analog, had a relative potency of only 65 (compared to 116 for [Tyr1]), while [D-Tyr8]-somatostatin showed a drastically reduced potency of just 10 [1]. This demonstrates that the position of tyrosine substitution is a critical determinant of biological activity, with the N-terminal [Tyr1] modification providing a significant advantage over other positional analogs.

Structure-Activity Relationship Somatostatin Analogs Endocrine Pharmacology

Distinct Radioligand Binding Kinetics and Affinity: [125I-Tyr1]-Somatostatin vs. [125I-Tyr11]-Somatostatin

As a radioligand, [125I-Tyr1]-somatostatin exhibits markedly different binding kinetics compared to the centrally-labeled [125I-Tyr11]-somatostatin. In GH4C1 pituitary cells, [125I-Tyr1]-SRIF reaches equilibrium binding in 60 minutes, whereas [125I-Tyr11]-SRIF requires 6 hours at 37°C [1]. Furthermore, the dissociation rate constant (koff) for [125I-Tyr1]-SRIF is 0.02 min-1, an order of magnitude faster than the 0.002 min-1 observed for [125I-Tyr11]-SRIF [1]. Consequently, the equilibrium dissociation constant (Kd) for [125I-Tyr1]-SRIF is 350 pM, which is 5-fold lower affinity than the 70 pM Kd for [125I-Tyr11]-SRIF [1].

Receptor Pharmacology Radioligand Binding Assays Somatostatin Receptors

Calcium-Independent Receptor Binding: A Differentiating Feature of 125I-[Tyr1]-Somatostatin

The binding of iodinated somatostatin analogs to receptors can be influenced by divalent cations. A comparative study demonstrated that binding of 125I-[Tyr11]-somatostatin to receptors in pancreatic acini and cerebral cortex was calcium-dependent, whereas the binding of 125I-[Tyr1]-somatostatin was not [1]. This indicates a fundamental difference in the receptor interaction mechanism or conformation induced by the position of the tyrosine residue.

Receptor Binding Ion Dependence Pancreatic Acini Cerebral Cortex

In Vivo and In Vitro Potency Concordance Supports Use in Integrated Studies

For [Tyr1]-somatostatin, there is no statistically significant discrepancy between its in vitro and in vivo biological potencies. In the same study that established its 116% relative in vitro potency for growth hormone inhibition, the analog was also assayed in vivo in rats for its ability to inhibit the spontaneous release of insulin and glucagon. The results showed a strong concordance between in vitro and in vivo potency values for this analog [1]. This is a critical differentiator from analogs where in vitro results may not translate to in vivo models.

In Vivo Pharmacology Endocrinology Somatostatin Analogs

Optimal Scientific and Industrial Applications for 1-N-Tyr-Somatostatin Based on Quantitative Evidence


High-Sensitivity In Vitro Assays for Growth Hormone Suppression

When experimental protocols require maximal inhibition of growth hormone secretion from pituitary cells, 1-N-Tyr-somatostatin is the superior choice over native somatostatin-14. The quantitative evidence demonstrates a 16% increase in relative potency (116 vs. 100) [1]. This enhanced potency allows for the use of lower concentrations to achieve the same biological effect, reducing reagent consumption and potentially minimizing off-target effects. This application is particularly relevant for endocrinology research and drug screening programs focused on the somatostatinergic system.

Development of N-Terminal-Specific Radioimmunoassays (RIAs) for Somatostatin

1-N-Tyr-somatostatin is a critical reagent for developing and validating somatostatin RIAs with defined epitope specificity. Its use as an immobilized ligand allows for the immunoaffinity purification of antibody populations specific to the N-terminus of somatostatin [2]. This enables the creation of highly specific assays that can, for example, selectively detect somatostatin-14 over somatostatin-28, a differentiation that is not possible with less specific antisera. This application is essential for precise quantification in physiological and clinical research studies.

Receptor Binding Studies Under Calcium-Independent or Low-Calcium Conditions

For experiments investigating somatostatin receptor pharmacology in systems where calcium concentration is a variable or is intentionally chelated, [125I-Tyr1]-somatostatin is the validated radioligand of choice. Unlike [125I-Tyr11]-somatostatin, its binding is not calcium-dependent [3]. This property ensures that the observed ligand-receptor interaction is a true measure of binding affinity and not an artifact of the buffer's ionic composition. This is critical for accurate receptor characterization in tissues like the pancreas and brain, as well as in studies exploring the role of divalent cations in receptor function.

Integrated In Vitro-to-In Vivo Pharmacological Studies of Somatostatin Analogs

1-N-Tyr-somatostatin is an ideal candidate for research programs that require a seamless transition from cellular to animal models. The documented concordance between its in vitro and in vivo biological activities [1] provides a reliable foundation for dose selection and predictive modeling. This reduces the experimental noise associated with analogs that show divergent behavior across systems, thereby increasing the efficiency and interpretability of preclinical studies investigating endocrine function or potential therapeutic applications of somatostatin analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-N-Tyr-somatostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.